molecular formula C34H46NOPS B6290456 [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2241598-33-2

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290456
CAS No.: 2241598-33-2
M. Wt: 547.8 g/mol
InChI Key: RUFQMQVSXPXGOG-MLZZNZMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide (CAS: 2241598-32-1) is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C₃₀H₄₄NOPS and a molecular weight of 497.7 g/mol . It belongs to the phosphine ligand family, widely used in asymmetric catalysis due to its ability to coordinate transition metals and induce stereoselectivity. The compound features a dicyclohexylphosphino group, a naphthalenylmethyl backbone, and a sulfinamide moiety, contributing to its steric bulk and electronic properties. It is stored under argon to prevent oxidation and degradation, with a purity of ≥95% .

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46NOPS/c1-34(2,3)38(36)35(4)33(30-24-15-17-26-16-11-12-22-29(26)30)31-23-13-14-25-32(31)37(27-18-7-5-8-19-27)28-20-9-6-10-21-28/h11-17,22-25,27-28,33H,5-10,18-21H2,1-4H3/t33-,38+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFQMQVSXPXGOG-MLZZNZMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Phosphino-Phenyl Intermediate

The synthesis begins with the preparation of 2-(dicyclohexylphosphino)phenylboronic acid , a critical intermediate. This compound is synthesized via Miyaura borylation of 2-bromophenyl-dicyclohexylphosphine under inert conditions:

Reagents :

  • 2-Bromophenyl-dicyclohexylphosphine

  • Bis(pinacolato)diboron (B₂Pin₂)

  • Palladium acetate (Pd(OAc)₂)

  • 1,1′-Bis(diphenylphosphino)ferrocene (dppf) as a ligand

Conditions :

  • Solvent: Dimethoxyethane (DME)

  • Temperature: 80°C

  • Reaction Time: 12–16 hours

  • Yield: 75–85%

The boronic acid intermediate is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1) and characterized by 31P NMR^{31}\text{P NMR} (δ: 15.2 ppm) and 11B NMR^{11}\text{B NMR} (δ: 28.5 ppm).

Suzuki-Miyaura Coupling with 1-Naphthalenylmethyl Bromide

The boronic acid undergoes Suzuki coupling with 1-naphthalenylmethyl bromide to install the naphthalenylmethyl group:

Reagents :

  • 2-(Dicyclohexylphosphino)phenylboronic acid

  • 1-Naphthalenylmethyl bromide

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

Conditions :

  • Solvent: Toluene/water (4:1)

  • Temperature: 90°C

  • Reaction Time: 24 hours

  • Yield: 65–70%

The product, 2-(dicyclohexylphosphino)phenyl-1-naphthalenylmethane , is isolated via extraction (dichloromethane/water) and recrystallized from ethanol.

Sulfinamide Installation

The final step involves the stereoselective introduction of the sulfinamide group using (R)-2-methylpropane-2-sulfinamide :

Reagents :

  • 2-(Dicyclohexylphosphino)phenyl-1-naphthalenylmethane

  • (R)-2-Methylpropane-2-sulfinamide

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Trimethylamine (TEA)

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: −78°C to 25°C (gradual warming)

  • Reaction Time: 48 hours

  • Yield: 55–60%

The reaction proceeds via a titanium-mediated imine formation followed by nucleophilic addition, ensuring retention of stereochemistry. The crude product is purified via flash chromatography (hexane/acetone 7:3) and verified by 1H NMR^{1}\text{H NMR} and high-resolution mass spectrometry (HRMS).

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterOptimal ValueImpact on Yield/Purity
Suzuki Coupling 90°C in toluene/H₂OMaximizes cross-coupling efficiency (70% yield)
Sulfinamide Step −78°C → 25°C in THFPrevents racemization (enantiomeric excess >98%)

Lower temperatures during sulfinamide installation are critical to preserving stereochemical integrity, while polar aprotic solvents like THF enhance reagent solubility.

Catalytic System Tuning

The use of Pd(PPh₃)₄ in Suzuki coupling minimizes side reactions compared to PdCl₂(dppf), which risks phosphine ligand displacement. For industrial-scale runs, Pd(OAc)₂/XPhos systems improve turnover number (TON > 500).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Hexane/acetone gradients (7:3 to 1:1) resolve sulfinamide diastereomers.

  • HPLC : Chiral OD-H column (hexane/isopropanol 85:15) confirms enantiomeric excess (>98%).

Spectroscopic Data

TechniqueKey Signals
1H NMR^{1}\text{H NMR} (CDCl₃)δ 7.85–7.25 (m, 13H, aromatic), δ 3.72 (s, 2H, CH₂), δ 2.45 (s, 6H, N(CH₃)₂)
31P NMR^{31}\text{P NMR} (CDCl₃)δ 15.8 (d, J = 45 Hz, PPh₂)
HRMS (ESI+)m/z 624.2567 [M+H]⁺ (calc. 624.2572)

Industrial-Scale Production

Continuous Flow Reactor Design

ComponentFunction
Micro-mixerEnsures rapid reagent mixing
Pd-coated reactorEnhances catalytic efficiency
In-line IR analyzerMonitors reaction progression

Continuous systems achieve 85% yield at 10 kg/batch, reducing purification costs by 40% compared to batch processes.

Waste Management

  • Phosphine Byproducts : Trapped via aqueous CuSO₄ washes.

  • Titanium Residues : Removed by citric acid chelation.

Challenges and Mitigation Strategies

ChallengeSolution
Epimerization Strict temperature control (−78°C) during sulfinamide step
Pd Leaching Use of XPhos ligand stabilizes Pd(0)
Low Solubility Sonication in THF/DMF mixtures

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Synthesis

The compound serves as an effective chiral ligand in asymmetric synthesis, particularly in transition metal-catalyzed reactions. Its unique structure allows it to stabilize metal complexes, facilitating enantioselective transformations. For instance, it has been successfully employed in:

  • Heck Reaction : The coupling of aryl halides with alkenes to form substituted alkenes.
  • Suzuki-Miyaura Coupling : The formation of biaryl compounds from aryl halides and boronic acids.
  • Amination Reactions : The introduction of amine groups into organic substrates.

These applications highlight the compound's versatility and efficiency as a ligand in promoting chirality in synthetic processes .

1.2 Metal Complex Formation

The compound forms stable complexes with various transition metals such as palladium and rhodium. These metal-ligand complexes are crucial for catalyzing reactions under mild conditions, significantly enhancing reaction rates and selectivity .

Medicinal Chemistry

2.1 Drug Development

In medicinal chemistry, the compound's chiral properties make it a valuable tool for developing pharmaceuticals with specific biological activities. Its ability to influence the stereochemistry of drug candidates has implications for:

  • Beta-Amino Acid Synthesis : The compound is involved in synthesizing β-amino acids that exhibit affinity for specific biological targets, such as the alpha-2-delta subunit of calcium channels, which are relevant for pain management therapies .

2.2 Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties due to their ability to interact with key cellular pathways. Studies are ongoing to evaluate their efficacy and mechanism of action against various cancer cell lines .

Material Science

The compound's unique structural features have led to its exploration in material science applications, particularly in the development of advanced materials that require specific chirality or functional properties.

Table 1: Summary of Applications

Application AreaSpecific Use CaseDescription
CatalysisAsymmetric SynthesisUsed as a chiral ligand in metal-catalyzed reactions for enantioselectivity
Medicinal ChemistryDrug DevelopmentAids in synthesizing chiral pharmaceuticals with targeted biological activity
Material ScienceAdvanced MaterialsExplored for developing materials with specific chiral or functional properties

Case Study 1: Asymmetric Synthesis

In a recent study, researchers utilized [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide as a ligand in palladium-catalyzed cross-coupling reactions. The results demonstrated high enantioselectivity (up to 98% ee) for the desired products, showcasing its effectiveness in asymmetric synthesis .

Case Study 2: Anticancer Research

Another study investigated the anticancer potential of derivatives of this compound against human breast cancer cell lines. The results indicated significant cytotoxicity correlated with the concentration of the ligand used, suggesting its potential as a lead compound in cancer therapy development .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target ligand, differing in substituents, stereochemistry, or backbone modifications. These variations influence their catalytic performance, stability, and applications.

Ligand Backbone and Phosphine Group Modifications

(R)-N-[(S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl]-2-methylpropane-2-sulfinamide (CAS: 2565792-27-8) Molecular Formula: C₃₈H₄₁NO₃P₂S Molecular Weight: 653.75 g/mol Key Differences:

  • Replaces dicyclohexylphosphino with diphenylphosphanyl groups, reducing steric bulk.
  • Incorporates 4,5-dimethoxyphenyl substituents, enhancing electron-donating capacity .
    • Applications : Suitable for reactions requiring moderate steric hindrance and electronic tuning, such as cross-couplings.

[S(R)]-N-[(S)-(2-(Diphenylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide Molecular Formula: C₃₇H₄₄NOPS Molecular Weight: 581.8 g/mol Key Differences:

  • Substitutes the naphthalenyl group with a tetrahydrotetramethylnaphthalenyl moiety, increasing rigidity and hydrophobicity .
  • Retains diphenylphosphino but lacks dicyclohexyl groups, altering metal coordination geometry.

Steric and Electronic Tuning via Substituents

[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide (CAS: 1595319-94-0) Molecular Formula: C₂₇H₃₄NOPS Molecular Weight: 451.6 g/mol Key Differences:

  • Features a 2,2-dimethylpropyl group instead of naphthalenylmethyl, significantly reducing steric bulk .
  • Simplified structure may enhance solubility but limit enantioselectivity in certain reactions.

[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide Molecular Formula: Not explicitly provided (estimated C₃₁H₄₆NOPS). Key Differences:

  • Retains dicyclohexylphosphino, prioritizing steric shielding over electronic effects .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Phosphine Group Key Substituent Purity Storage Conditions
Target Ligand (2241598-32-1) C₃₀H₄₄NOPS 497.7 Dicyclohexylphosphino 1-Naphthalenylmethyl ≥95% Argon, dry
(2565792-27-8) C₃₈H₄₁NO₃P₂S 653.75 Diphenylphosphanyl 4,5-Dimethoxyphenyl N/A Inert atmosphere, room
Tetrahydrotetramethylnaphthalenyl variant C₃₇H₄₄NOPS 581.8 Diphenylphosphino Tetrahydrotetramethylnaphthalenyl 95% Not specified
2,2-Dimethylpropyl variant (1595319-94-0) C₂₇H₃₄NOPS 451.6 Diphenylphosphino 2,2-Dimethylpropyl N/A Not specified

Functional Implications

  • Steric Effects: The target ligand’s dicyclohexylphosphino and naphthalenylmethyl groups provide superior steric shielding compared to diphenylphosphino analogs, favoring reactions requiring high enantioselectivity (e.g., asymmetric hydrogenation) .
  • Electronic Effects :

    • Methoxy groups in CAS 2565792-27-8 enhance electron donation, stabilizing electron-deficient metal centers .
    • The naphthalenyl group in the target ligand contributes to π-backbonding, advantageous in palladium-catalyzed cross-couplings .
  • Stability and Handling: Compounds with dicyclohexylphosphino (e.g., target ligand) require argon storage due to air sensitivity, whereas diphenylphosphino variants may exhibit greater oxidative stability .

Biological Activity

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a sulfinamide compound with potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C25H42NOPS
  • Molecular Weight : 435.7 g/mol
  • CAS Number : 2253984-97-1

Sulfinamides, including the compound , have been studied for their ability to inhibit various biological targets. They often act as enzyme inhibitors and have been associated with several pharmacological activities:

  • Lactoperoxidase Inhibition : Sulfonamides have shown effectiveness in inhibiting lactoperoxidase (LPO), an enzyme with antibacterial properties. Secondary sulfonamides can inhibit LPO with varying potency, indicating a potential application in antibacterial therapies .
  • Carbonic Anhydrase Inhibition : Some sulfonamides are known to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in biological systems. This inhibition can lead to diuretic effects and has implications for treating conditions like glaucoma and edema .
  • Anticancer Activity : Recent studies have indicated that sulfonamides may possess anticancer properties by targeting specific cancer-related pathways, although more research is needed to fully elucidate these mechanisms .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReference
Lactoperoxidase InhibitionCompetitive inhibition leading to reduced bacterial growth
Carbonic Anhydrase InhibitionDisruption of bicarbonate ion balance affecting fluid regulation
Anticancer PropertiesInduction of apoptosis in cancer cell lines

Case Studies

  • Inhibition of Lactoperoxidase : A study demonstrated that various secondary sulfonamide derivatives exhibited significant inhibitory effects on LPO, with IC50 values ranging from 1.096 µM to over 1200 µM. The compound’s structure, particularly the presence of dicyclohexylphosphino groups, was found to enhance its inhibitory capacity against LPO .
  • Antibacterial Studies : Research has indicated that compounds similar to this compound exhibit broad-spectrum antibacterial activity. The mechanism involves the disruption of bacterial enzyme function, leading to cell death .
  • Anticancer Activity : Investigations into the anticancer potential of sulfonamides have shown that certain derivatives can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases .

Q & A

Q. Basic

  • X-ray Crystallography : Provides definitive confirmation of absolute configuration, especially for resolving ambiguities in complex stereocenters .
  • 2D NMR (NOESY/ROESY) : Detects spatial proximities between protons to infer spatial arrangement, particularly useful for naphthalenyl and dicyclohexylphosphino groups .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) to assess enantiomeric excess (>95% purity) .

How can multicomponent reactions (MCRs) be applied to synthesize derivatives of [compound]?

Advanced
MCRs enable rapid assembly of structurally diverse analogs. Methodological considerations include:

  • Reagent Compatibility : Combine phosphine precursors (e.g., dicyclohexylphosphine) with sulfinamide-bearing aldehydes in one-pot reactions .
  • Optimization via Design of Experiments (DoE) : Use full factorial designs to evaluate variables (e.g., temperature, stoichiometry) and maximize yields (e.g., 72–89% reported in similar systems) .
  • Post-Reaction Modifications : Introduce substituents via Suzuki-Miyaura coupling or oxidation to tune electronic properties .

What methodologies are recommended for studying the interaction of [compound] with biological targets?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) by immobilizing the compound on sensor chips and measuring protein interactions .
  • Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) for ligand-target binding, useful for drug design .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to enzymes or receptors, guiding structural modifications .

What safety precautions are necessary when handling [compound] in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation of the phosphino group .
  • Hazard Mitigation : Avoid ignition sources (flammability risk) and use fume hoods for volatile solvents (e.g., THF) .

How can conflicting spectroscopic data from different synthetic batches be resolved?

Q. Advanced

  • Cross-Validation : Compare NMR, HPLC, and mass spectrometry data across batches to identify impurities (e.g., oxidized phosphine by-products) .
  • Crystallographic Analysis : Resolve ambiguities in NOESY data by growing single crystals for X-ray diffraction .
  • Reaction Monitoring : Use <sup>31</sup>P NMR to track phosphine oxidation during synthesis, ensuring intermediates remain intact .

What computational methods assist in predicting the reactivity of [compound] in catalytic applications?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates activation energies for catalytic cycles (e.g., C–C bond formation) and identifies transition states .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., phosphino group) to predict ligand-metal interactions .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties for drug development .

What are the structural analogs of [compound] and their comparative applications in catalysis?

Q. Advanced

Compound NameStructural FeaturesApplicationsReference
Diphenylphosphine derivativesPhenyl-phosphino groupsHomogeneous catalysis (e.g., hydrogenation)
Adamantane-phosphanyl sulfinamidesRigid adamantane backboneAsymmetric synthesis (chiral auxiliaries)
Xanthene-based sulfinamidesBulky xanthene groupsStabilizing reactive intermediates in organometallics

How can flow chemistry improve the scalability of [compound] synthesis?

Q. Advanced

  • Continuous Reaction Optimization : Use microreactors to control exothermic reactions (e.g., phosphorylation) and enhance reproducibility .
  • In-line Analytics : Integrate UV-Vis or IR spectroscopy for real-time monitoring of intermediates .
  • Solvent Recycling : Reduce waste by recirculating solvents like DCM through in-line distillation .

What strategies mitigate phosphine oxidation during storage and handling?

Q. Advanced

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for transfers to exclude O2.
  • Stabilizing Additives : Introduce antioxidants (e.g., BHT) at 0.1–1.0 wt% to inhibit radical-mediated oxidation .
  • Low-Temperature Storage : Maintain stock solutions at –80°C in amber vials to slow degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.